1-Methyl-8-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound features a unique structure characterized by multiple functional groups, making it of interest in various scientific fields. The molecular formula for this compound is , and it has a molecular weight of approximately 351.4 g/mol.
The compound is classified within the realm of heterocyclic compounds and specifically as an imidazo-purine derivative. It is synthesized for research purposes and has potential applications in medicinal chemistry due to its biological activity. The synthesis of this compound can be traced back to methodologies involving purine chemistry and organic synthesis techniques.
The synthesis of 1-methyl-8-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione typically involves several key steps:
Industrial production may optimize these synthetic routes to enhance yield and reduce costs by employing advanced techniques such as continuous flow reactors and high-throughput screening for catalysts.
The molecular structure of 1-methyl-8-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione can be represented using various chemical notation systems:
InChI=1S/C19H21N5O2/c1-12(2)11-24-17(25)15-16(21(4)19(24)26)20-18-22(9-10-23(15)18)14-8-6-5-7-13(14)3/h5-8H,1,9-11H2,2-4H3
CC1=CC=CC=C1N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C
This compound exhibits a complex three-dimensional arrangement that contributes to its potential biological activity.
The compound can undergo various chemical reactions:
For oxidation reactions, potassium permanganate in either acidic or basic conditions is commonly used. Reduction can be performed in dry ether using lithium aluminum hydride. Electrophilic substitution may involve halogenating agents like thionyl chloride.
The mechanism of action for 1-methyl-8-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione primarily involves interactions with specific molecular targets:
The physical properties include:
Chemical properties include:
Additional analyses may include stability assessments under various pH levels and temperatures to determine its reactivity profile.
The potential applications of 1-methyl-8-(4-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione span several scientific fields:
This compound represents a significant area of interest within organic chemistry and medicinal research due to its diverse applications and biological relevance.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: